(+)-Eremophilene

Description

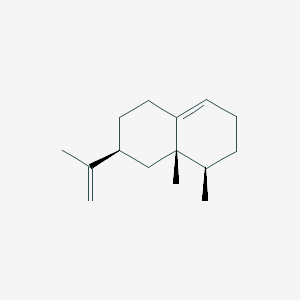

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(3S,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m1/s1 |

InChI Key |

QEBNYNLSCGVZOH-IPYPFGDCSA-N |

SMILES |

CC1CCC=C2C1(CC(CC2)C(=C)C)C |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1(C[C@H](CC2)C(=C)C)C |

Canonical SMILES |

CC1CCC=C2C1(CC(CC2)C(=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Natural Occurrence of (+)-Eremophilene: A Technical Guide

Introduction

(+)-Eremophilene is a naturally occurring bicyclic sesquiterpene hydrocarbon characterized by its unique eremophilane carbon skeleton.[1][2] This class of sesquiterpenoids is notable for its departure from the established isoprene rule of biosynthesis, which has made it a compelling subject of study in natural product chemistry.[1][3] Eremophilane-type sesquiterpenes, including this compound, exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and antitumor properties, garnering significant interest from researchers in pharmacology and drug development.[3][4][5] This technical guide provides an in-depth overview of the discovery of this compound, its diverse natural sources, and the experimental protocols for its isolation and characterization.

Historical Context and Discovery

The journey into the chemistry of eremophilane sesquiterpenoids began in 1932 with the isolation of the first compound of this type from the wood oil of Eremophila mitchellii. However, the parent compound, eremophilene, was first isolated from Petasites officinalis Moench. and P. albus (L.) Gaertn.[6] The complete structural elucidation of eremophilene was not accomplished until 1964 by Hochmannova and Herout. A significant finding in the study of eremophilanes is that those isolated from fungal sources are often the enantiomers (mirror images) of those found in plants.[1]

The biosynthesis of the eremophilane skeleton is a key feature that sets it apart. It is derived from farnesyl diphosphate (FPP) and involves a characteristic methyl group migration from the C-10 to the C-5 position on a eudesmane precursor skeleton.[1][2] This rearrangement is what classifies it as an "irregular" sesquiterpenoid.[1]

Natural Sources of this compound

This compound and its derivatives are widely distributed across the plant and fungal kingdoms.[1][4]

Plant Sources

This sesquiterpene is a common constituent of essential oils from various plant species, particularly within the Asteraceae family.[3][4]

Table 1: Selected Plant Sources of Eremophilene

| Family | Genus and Species | Plant Part | Reported Concentration (% of Essential Oil) |

| Lamiaceae | Ocimum sanctum (Holy Basil) | Not specified | 0.3% - 0.9%[4] |

| Asteraceae | Petasites hybridus (Butterbur) | Leaves | 4.31%[1] |

| Sapindaceae | Paullinia pinnata | Leaves | 6.9%[1] |

| Apiaceae | Commiphora foliacea | Stem | 11.46%[5] |

| Not specified | Not specified | Not specified | 13.1% - 33.6% (in some Vietnamese samples)[1] |

| Rutaceae | Eremophila mitchellii (Buddha Wood) | Wood, Root | Major component[1] |

| Asteraceae | Senecio spp. | Not specified | Widely present[1][3] |

| Asteraceae | Ligularia spp. | Not specified | Widely present[1][3] |

| Asteraceae | Cacalia spp. | Not specified | Widely present[1][3] |

Fungal and Microbial Sources

Fungi are also prolific producers of eremophilane-type sesquiterpenes.[1]

-

Xylaria spp. : Several species of this endophytic fungus are known to produce a diverse array of eremophilane sesquiterpenes.[1] For instance, Xylaria sp. GDG-102 yielded a new eremophilane sesquiterpene named xylareremophil.[1]

-

Penicillium copticola : This marine-derived fungus has been a source for the isolation of new eremophilane-type sesquiterpenes.[1]

-

Aspergillus spp. , Emericellopsis maritima , and Paraconiothyrium sporulosum are other marine fungi that produce these compounds.[1]

-

Sorangium cellulosum : This myxobacterium is a confirmed producer of this compound. A specific gene cluster (CYP264B1–geoA) has been identified and functionally characterized to be involved in its biosynthesis.[1][4]

Experimental Protocols

Extraction of this compound from Plant Material

A common method for the extraction of essential oils containing this compound from plant matter is hydrodistillation.[1]

Protocol: Hydrodistillation

-

Preparation of Plant Material: The plant material (e.g., leaves, stems, wood) is typically air-dried and powdered to increase the surface area for efficient extraction.[7]

-

Hydrodistillation: The prepared plant material is placed in a distillation flask and submerged in water. The flask is heated to boiling.

-

Vaporization and Condensation: The steam, carrying the volatile essential oils, passes through a condenser, where it is cooled and converted back into a liquid.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility, the essential oil can be easily separated from the aqueous layer.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark container at low temperatures to prevent degradation.

Isolation and Purification of this compound

Following extraction, chromatographic techniques are employed to isolate and purify this compound from the crude essential oil.

Protocol: Flash Chromatography

-

Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel, slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the starting mobile phase and loaded onto the top of the column.

-

Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column under positive pressure. The polarity of the mobile phase is gradually increased (e.g., by adding increasing amounts of ethyl acetate to hexane).

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest. Fractions containing pure this compound are then combined.

-

Solvent Removal: The solvent is removed from the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound.

Characterization of this compound

The structure of the isolated this compound is confirmed using various spectroscopic methods.[7][8]

Table 2: Spectroscopic Data for the Characterization of this compound

| Technique | Description | Expected Results |

| ¹H NMR | Provides information about the number, environment, and connectivity of hydrogen atoms. | Signals corresponding to vinyl protons, methyl groups (including a characteristic vinyl methyl), and aliphatic protons of the bicyclic system. |

| ¹³C NMR | Provides information about the number and types of carbon atoms in the molecule. | Resonances for sp² hybridized carbons of the double bonds and sp³ hybridized carbons of the decalin core and methyl groups. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | A molecular ion peak corresponding to the molecular formula of eremophilene (C₁₅H₂₄), which is 204.35 g/mol .[] |

Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Simplified biosynthetic origin of the eremophilane skeleton.

References

- 1. Eremophilene | 10219-75-7 | Benchchem [benchchem.com]

- 2. foodb.ca [foodb.ca]

- 3. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-1572658) [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik [mdpi.com]

- 8. mdpi.com [mdpi.com]

Isolating (+)-Eremophilene from Eremophila mitchellii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of (+)-eremophilene from the wood of Eremophila mitchellii, commonly known as Buddha Wood or false sandalwood. The essential oil of this Australian native plant is a rich source of sesquiterpenoids, primarily the eremophilane class of ketones. While the major components are eremophilone and its hydroxylated derivatives, this document focuses on the methodological approach for isolating the sesquiterpene hydrocarbon, this compound.

The isolation process is a multi-step procedure commencing with the extraction of the essential oil from the plant material, followed by chromatographic techniques to separate the hydrocarbon fraction from the more abundant oxygenated compounds. This guide synthesizes available data to present a comprehensive protocol for researchers.

Data Presentation

The chemical composition of Eremophila mitchellii wood oil is dominated by sesquiterpene ketones. The relative abundance of these major components can vary, but representative data is summarized below. The yield of this compound is expected to be significantly lower than these major constituents.

Table 1: Major Sesquiterpenoid Constituents of Eremophila mitchellii Wood Essential Oil

| Compound | Class | Typical Abundance (%) |

| Eremophilone | Sesquiterpene Ketone | 29 - 35 |

| 2-Hydroxyeremophilone | Sesquiterpene Ketone | 23 - 30 |

| 2-Hydroxy-2-dihydroeremophilone | Sesquiterpene Ketone | 11 - 15 |

| Santalcamphor | Sesquiterpene Alcohol | Variable |

| This compound | Sesquiterpene Hydrocarbon | Minor Constituent |

Note: The abundance of individual components can vary based on factors such as the age of the tree, geographical location, and distillation conditions.

Experimental Protocols

The isolation of this compound from Eremophila mitchellii involves an initial extraction of the essential oil, followed by purification steps to isolate the hydrocarbon sesquiterpenes. The following protocols are based on established methodologies for the analysis and fractionation of essential oils from this species.

Extraction of Essential Oil by Steam Distillation

The primary method for obtaining the essential oil from the heartwood and bark of Eremophila mitchellii is steam distillation[1][2][3]. This process involves passing steam through the comminuted wood material to volatilize the essential oils, which are then condensed and collected.

Methodology:

-

Plant Material Preparation: The heartwood of Eremophila mitchellii is mechanically chipped or ground to increase the surface area for efficient oil extraction.

-

Steam Distillation: The prepared wood is packed into a still. Steam is introduced, and the volatile components are carried over with the steam. The distillation process can be lengthy, sometimes lasting for several days to ensure complete extraction of the high-boiling point sesquiterpenes[4].

-

Condensation and Separation: The steam and oil vapor mixture is passed through a condenser. Upon cooling, the mixture liquefies, and the essential oil, being immiscible with water, separates and is collected. The resulting essential oil is a viscous, amber to reddish-brown liquid[4].

Chromatographic Purification of this compound

To isolate this compound from the complex mixture of the essential oil, chromatographic techniques are employed. A key step is the separation of the non-polar hydrocarbon fraction from the more polar oxygenated compounds, such as the eremophilones.

Methodology:

-

Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel is a suitable adsorbent for the initial separation.

-

Mobile Phase: A non-polar solvent, such as n-hexane or petroleum ether, is used to elute the hydrocarbon fraction, which includes this compound.

-

Procedure: A glass column is packed with a slurry of silica gel in the initial mobile phase. The crude essential oil is loaded onto the top of the column. The column is then eluted with the non-polar solvent. The first fractions collected will contain the hydrocarbon sesquiterpenes, as they have the weakest interaction with the polar silica gel.

-

Monitoring: The composition of the collected fractions is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Further Purification (Fine Separation):

-

The fractions containing the hydrocarbon sesquiterpenes may require further purification to isolate this compound from other similar compounds. This can be achieved through further column chromatography using a less polar stationary phase or by preparative gas chromatography.

-

Analytical Characterization

The purified this compound is identified and its purity assessed using a combination of spectroscopic and chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for analyzing the composition of the essential oil and the purified fractions[5]. The retention time and mass spectrum of the isolated compound are compared with those of an authentic standard or with data from spectral libraries.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the isolated compound, confirming the identity of this compound[5].

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Polarimetry: The optical rotation of the purified compound is measured to confirm the (+)-enantiomer.

Visualizations

The following diagrams illustrate the workflow for the isolation of this compound and the chemical relationship of eremophilene to the major components of Eremophila mitchellii essential oil.

Caption: Experimental workflow for the isolation of this compound.

Caption: Biosynthetic relationship of eremophilane sesquiterpenes.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. scielo.br [scielo.br]

- 3. Changes in Essential Oil Composition and Bioactivity of 'Eremophila longifolia' (F. Muell) (Scrophulariaceae) in Conditions Simulating Australian Aboriginal Traditional Ceremonial and Medicinal Smoking Applications (BA 24) [rune.une.edu.au]

- 4. Phytochemical studies and bioactivity of Centipeda and Eremophila species : University of Southern Queensland Repository [research.usq.edu.au]

- 5. Chemical composition and cytotoxicity of oils and eremophilanes derived from various parts of Eremophila mitchellii Benth. (Myoporaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Biosynthesis of (+)-Eremophilene in the Asteraceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eremophilene is a naturally occurring sesquiterpene hydrocarbon characterized by its unique eremophilane skeleton. This bicyclic structure has garnered significant interest within the scientific community due to its potential biological activities and its prevalence in various plant families, most notably the Asteraceae. This technical guide provides an in-depth overview of the occurrence of this compound and its related compounds within the Asteraceae family, details the experimental protocols for its extraction and analysis, and elucidates its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and plant biochemistry.

Occurrence of this compound and Related Sesquiterpenes in Asteraceae

The Asteraceae family, one of the largest and most diverse families of flowering plants, is a rich source of a wide variety of secondary metabolites, including a vast array of sesquiterpenoids. Among these, eremophilane-type sesquiterpenes, including this compound, are frequently reported constituents of the essential oils of numerous Asteraceae genera, particularly Petasites and Ligularia. The quantitative presence of these compounds can vary significantly depending on the plant species, the specific organ, geographical location, and environmental conditions.

A summary of the quantitative analysis of eremophilene and other related eremophilane sesquiterpenes in various Asteraceae species is presented in Table 1. This data has been compiled from various studies employing gas chromatography-mass spectrometry (GC-MS) for the analysis of essential oils.

| Plant Species | Plant Part | Compound | Concentration (%) | Reference |

| Petasites hybridus subsp. ochroleucus | Leaves | Eremophilene | 4.31 | [1] |

| Senecio adenotrichius | Aerial Parts | Dehydrofukinone | 70.9 | [2] |

| Ligularia dentata | Roots | 3-oxo-8α-hydroxy-10αH-eremophilan-1,7-dien-8,12β-olide | High content | [3] |

| Ligularia dentata | Roots | 3-oxo-eremophil-1,7-dien-8,12β-olide | High content | [3] |

| Ligularia dentata | Roots | Furanoligularenone | High content | [3] |

Table 1: Quantitative Occurrence of Eremophilane-type Sesquiterpenes in Asteraceae Species.

Experimental Protocols

The isolation and quantification of this compound from Asteraceae plant material typically involve hydrodistillation for the extraction of essential oils, followed by chromatographic analysis.

Extraction of Essential Oil by Hydrodistillation

This method is widely used for extracting volatile compounds from plant materials.

-

Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves, rhizomes) is collected and, if necessary, ground to a coarse powder to increase the surface area for efficient extraction.

-

Apparatus: A Clevenger-type apparatus is commonly used for hydrodistillation.

-

Procedure:

-

The plant material is placed in a round-bottom flask with a sufficient amount of distilled water.

-

The flask is heated to boiling, and the steam, carrying the volatile essential oils, passes into the condenser.

-

The condensed steam and oil are collected in a graduated burette, where the oil, being less dense than water, separates and forms a layer on top.

-

The distillation process is typically carried out for several hours until no more oil is collected.

-

The collected essential oil is then dried over anhydrous sodium sulfate to remove any residual water.

-

Quantification by Gas Chromatography-Flame Ionization Detector (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of volatile compounds.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., HP-5MS, 5% phenyl-methylpolysiloxane).

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration. An internal standard may be added for more accurate quantification.

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. For example, an initial temperature of 60 °C held for a few minutes, followed by a ramp of 3-5 °C/min to a final temperature of 240-280 °C.

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.

-

Detector Temperature: Typically set around 280-300 °C.

-

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of a calibration curve prepared using a certified standard of the compound.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification of the components of the essential oil.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions: Similar to those used for GC-FID analysis.

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) is most commonly used.

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scanned over a range of m/z values (e.g., 40-500 amu) to detect the molecular ions and fragmentation patterns of the compounds.

-

-

Identification: The identification of compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds in mass spectral libraries (e.g., NIST, Wiley) and in the literature.

Biosynthesis of this compound

This compound, being a sesquiterpene, is biosynthesized from farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor. The biosynthesis of FPP occurs through the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in the plastids. The key step in the formation of the eremophilane skeleton is the cyclization of FPP, catalyzed by a specific terpene synthase, in this case, an eremophilene synthase.

The proposed biosynthetic pathway for this compound is depicted in the following diagram:

Caption: Biosynthetic pathway of this compound from primary metabolites.

The cyclization of FPP to form the eremophilane skeleton is a complex process involving a series of carbocationic intermediates and rearrangements. The eremophilene synthase enzyme plays a crucial role in controlling the stereochemistry of the final product. While eremophilene synthases have been identified in some non-Asteraceae plants, the specific enzymes responsible for this compound biosynthesis in the Asteraceae family are still an active area of research.

The general workflow for the extraction and analysis of this compound from Asteraceae plants can be summarized as follows:

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The Asteraceae family represents a significant natural source of this compound and a diverse range of other eremophilane sesquiterpenoids. The quantitative occurrence of these compounds varies among different species and plant parts. The established protocols for hydrodistillation followed by GC-FID and GC-MS analysis provide reliable methods for the extraction, quantification, and identification of this compound. Further research into the specific eremophilene synthases within the Asteraceae family will provide deeper insights into the biosynthesis of this important class of sesquiterpenes and may open avenues for their biotechnological production. This guide serves as a foundational resource for scientists and professionals to advance their research and development efforts in the field of natural products.

References

- 1. Phytochemistry, Toxicology and Therapeutic Value of Petasites hybridus Subsp. Ochroleucus (Common Butterbur) from the Balkans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Study on the chemical constituents from the roots of Ligularia dentata in Henan] - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of (+)-eremophilene in fungi

An In-depth Technical Guide on the Fungal Biosynthesis of (+)-Eremophilene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of this compound in fungi. It covers the core metabolic pathway, detailed enzymatic characteristics, quantitative data, and complete experimental protocols for key assays. This document is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Core Biosynthesis Pathway

The biosynthesis of this compound in fungi is a specialized branch of the terpenoid pathway. The central precursor for all sesquiterpenes, including this compound, is farnesyl pyrophosphate (FPP). The key enzyme responsible for the formation of the characteristic eremophilane skeleton is aristolochene synthase .

The IUPAC name for (+)-aristolochene is 7α-Eremophila-9,11-diene, confirming its classification as an eremophilene-type sesquiterpene. Therefore, the biosynthesis of (+)-aristolochene is the direct pathway to producing a this compound scaffold. This hydrocarbon backbone is then often further modified by other enzymes, such as cytochrome P450 monooxygenases, to generate a diverse array of bioactive eremophilane sesquiterpenoids.

The biosynthesis from FPP to this compound (as (+)-aristolochene) proceeds through a series of complex carbocationic rearrangements catalyzed by aristolochene synthase. The generally accepted mechanism involves the following key steps:

-

Ionization of FPP: The reaction is initiated by the Mg2+-dependent ionization of farnesyl pyrophosphate (FPP), releasing pyrophosphate and forming a farnesyl carbocation.

-

Cyclization to Germacrene A: The farnesyl carbocation undergoes a C1-C10 cyclization to form a germacrene A intermediate.[1] This intermediate is typically enzyme-bound and not released as a free product.[1]

-

Protonation and Second Cyclization: A protonation event initiates a second cyclization, forming the bicyclic eudesmane cation.

-

Rearrangements and Deprotonation: A series of hydride and methyl shifts, followed by a final deprotonation, yields the stable (+)-aristolochene product.[2]

The overall reaction catalyzed by aristolochene synthase is: (2E,6E)-farnesyl diphosphate ⇌ (+)-aristolochene + diphosphate[3]

Quantitative Data

The following tables summarize the key quantitative data for aristolochene synthase from two well-studied fungal species, Aspergillus terreus and Penicillium roqueforti.

| Parameter | Aspergillus terreus | Penicillium roqueforti | Reference |

| Enzyme Name | Aristolochene synthase | Aristolochene synthase | [4][5] |

| Gene Name | Ari1 | Ari1 | [4][6] |

| Molecular Weight | ~36.5 kDa | ~37-39 kDa | [4][6] |

| Substrate | Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate (FPP) | [4][5] |

| Product | (+)-Aristolochene | (+)-Aristolochene | [4][5] |

| Optimal pH | 6.25 - 7.50 | 6.25 - 7.50 | [5] |

| Cofactor | Mg2+ | Mg2+ (can be partially substituted by Mn2+) | [5] |

| Kinetic Parameter | Aspergillus terreus | Penicillium roqueforti | Reference |

| Km for FPP | 15 nM | 0.55 µM | [4][5] |

| kcat | 0.015 s-1 | 0.043 s-1 (calculated) | [4][5] |

| Specific Activity | Not reported | 70 nmol/min/mg | [5] |

Calculation for P. roqueforti kcat: (70 nmol/min/mg) * (1 min / 60 s) * (37,000 g/mol ) * (1 mg / 1,000,000,000 nmol) = 0.043 s-1 (assuming a molecular weight of 37 kDa).

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Heterologous Expression and Purification of Aristolochene Synthase

This protocol describes the expression of aristolochene synthase in E. coli and its subsequent purification.

Materials:

-

E. coli strain BL21(DE3)/pLysS

-

pET expression vector (e.g., pET11a) containing the aristolochene synthase gene (Ari1)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

-

Affinity chromatography resin (e.g., Ni-NTA agarose if His-tagged)

-

Ion-exchange chromatography column (e.g., Mono Q)

Protocol:

-

Transformation: Transform the expression vector into E. coli BL21(DE3)/pLysS cells.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow for 12-16 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Purification:

-

Centrifuge the lysate to pellet cell debris.

-

Apply the soluble fraction to an equilibrated affinity chromatography column.

-

Wash the column extensively with wash buffer.

-

Elute the protein with elution buffer.

-

For higher purity, perform ion-exchange chromatography.

-

-

Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

In Vitro Enzyme Assay for Aristolochene Synthase

This protocol details the procedure to measure the activity of purified aristolochene synthase.

Materials:

-

Purified aristolochene synthase

-

Assay buffer (e.g., 25 mM HEPES pH 7.0, 10 mM MgCl2, 5% glycerol)

-

Farnesyl pyrophosphate (FPP) solution

-

Organic solvent for extraction (e.g., hexane or pentane)

-

Internal standard for GC-MS (e.g., caryophyllene)

Protocol:

-

Reaction Setup: In a glass vial, prepare the reaction mixture containing assay buffer and purified enzyme.

-

Initiate Reaction: Start the reaction by adding FPP to a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

-

Quenching and Extraction: Stop the reaction by adding EDTA and vortexing. Add an equal volume of hexane (containing an internal standard) and vortex vigorously to extract the sesquiterpene product.

-

Sample Preparation: Centrifuge to separate the phases and transfer the organic (upper) layer to a new vial for GC-MS analysis.

GC-MS Analysis of this compound

This protocol outlines the gas chromatography-mass spectrometry conditions for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp to 150°C at 5°C/minute

-

Ramp to 250°C at 10°C/minute, hold for 5 minutes

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Identification: Compare the mass spectrum and retention time of the product to an authentic standard of (+)-aristolochene or to published spectra.

This guide provides a solid foundation for the study of this compound biosynthesis in fungi. The provided protocols and data can be adapted to specific research needs, facilitating further exploration of this important class of natural products.

References

- 1. uniprot.org [uniprot.org]

- 2. Aristolochene - Wikipedia [en.wikipedia.org]

- 3. Aristolochene synthase - Wikipedia [en.wikipedia.org]

- 4. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to (+)-Eremophilene: Physical and Chemical Properties

Introduction

(+)-Eremophilene is a naturally occurring sesquiterpene hydrocarbon belonging to the eremophilane class.[1] These compounds are characterized by a bicyclic decalin core structure and are biosynthesized from farnesyl diphosphate, often involving a characteristic methyl group migration.[2] Found in various plants, fungi, and even some bacteria, eremophilane-type sesquiterpenes are of significant interest to researchers due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of relevant biochemical and experimental pathways to support researchers, scientists, and drug development professionals.

Physical Properties

The physical properties of this compound are summarized in the table below. It is a volatile, lipophilic molecule, consistent with its classification as a sesquiterpene hydrocarbon.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.35 g/mol | [2][4] |

| Boiling Point | 129.5 °C (at 13 Torr) | |

| Density | 0.9341 g/cm³ (at 24 °C) | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether). | |

| Optical Rotation [α] | Data not available in searched literature. The (+)-prefix indicates dextrorotation. | |

| Refractive Index | Data not available in searched literature. |

Chemical Properties

Chemical Structure

This compound is a member of the octahydronaphthalene class of compounds.[1] Its structure features a cis-fused decalin ring system, substituted with an isopropenyl group at position 3 and two methyl groups at positions 4a and 5. The specific stereoisomer, this compound, has the (3S,4aS,5R)-configuration. It is the enantiomer of (-)-eremophilene.[1]

Reactivity and Stability

This compound participates in typical alkene reactions. Its stability can be influenced by environmental factors such as temperature and pH. Key reactions include:

-

Oxidation: The double bonds in eremophilene can be oxidized using agents like potassium permanganate or chromium trioxide to yield products such as eremophilone.

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the double bonds to yield the corresponding saturated alkanes or alcohols.

-

Substitution: Halogenation reactions can introduce halogen atoms, such as bromine or chlorine, into the structure.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying eremophilene in complex mixtures like essential oils.[5] The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns.

| m/z | Relative Intensity (%) |

| 107 | 99.99 |

| 161 | 95.50 |

| 93 | 95.50 |

| 91 | 91.00 |

| 41 | 86.50 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by absorptions corresponding to C-H and C=C bonds. Specific peak assignments are not detailed in the available literature, but the expected absorption regions are as follows:

| Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (sp³) | Stretch | ~2850-3000 |

| C-H (sp²) | Stretch | ~3000-3100 |

| C=C | Stretch | ~1640-1680 |

Experimental Protocols

Protocol for Isolation: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils, including this compound, from plant material.[1]

Objective: To isolate the volatile essential oil fraction from plant material.

Materials:

-

Ground plant material (e.g., leaves, roots)

-

Distilled water

-

500 mL round-bottom flask

-

Heating mantle

-

Clevenger-type apparatus or standard distillation setup

-

Condenser

-

Receiving flask

-

Separatory funnel

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Place approximately 25-50 g of ground plant material into a 500 mL round-bottom flask.

-

Add distilled water to the flask until it is about half to two-thirds full, ensuring the plant material is fully submerged. Add a few boiling chips.

-

Set up the distillation apparatus. If using a Clevenger apparatus, fill it with water.

-

Heat the flask gently using a heating mantle to bring the water to a boil.

-

The steam and volatile oils will co-distill. The vapor passes into the condenser, where it cools and liquefies.

-

Collect the distillate in the receiving flask or the collection arm of the Clevenger apparatus. The oil, being immiscible with water, will form a separate layer.

-

Continue the distillation for approximately 1-2 hours, or until no more oil is observed collecting.

-

Allow the apparatus to cool. Carefully collect the oil layer. If using a standard setup, transfer the entire distillate to a separatory funnel to separate the aqueous and organic layers. The oil layer can be extracted from the aqueous phase using a solvent like dichloromethane.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter to remove the drying agent. The solvent can then be carefully removed under reduced pressure to yield the pure essential oil.

Protocol for Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the isolated essential oil.

Instrumentation and Columns:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C detector).[2]

-

Capillary column suitable for terpene analysis (e.g., VF-5ms, 30 m × 250 µm × 0.25 µm).[2]

GC-MS Parameters (Typical):

-

Injection: 1 µL of the sample (diluted in a suitable solvent if necessary) is injected in splitless mode.

-

Inlet Temperature: 250 °C.[2]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp 1: Increase to 130 °C at 40 °C/min.

-

Ramp 2: Increase to 250 °C at 10 °C/min.

-

Ramp 3: Increase to 325 °C at 100 °C/min, hold for 3 minutes.[2]

-

-

MS Parameters:

-

Transfer Line Temperature: 250 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Range: m/z 40–200.[8]

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).

-

Confirm identification using retention indices calculated from a homologous series of n-alkanes.

-

Chemical Synthesis Overview

-

Robinson Annulation: To construct the bicyclic decalin core.

-

Double Michael Addition: As an alternative strategy for ring formation.

-

Stereoselective Alkylations and Reductions: To install the correct stereochemistry at the multiple chiral centers.

-

Olefin Metathesis or Wittig-type Reactions: To construct the isopropenyl side chain.

These syntheses are typically multi-step processes requiring rigorous control of reaction conditions to achieve the desired stereoselectivity.[6]

Biological Activity and Visualizations

Eremophilane-type sesquiterpenes are known to possess significant biological activities.[3]

Antimicrobial and Anti-inflammatory Activity

Studies on the Eremophila genus, rich in these compounds, have demonstrated potent antibacterial and antifungal properties.[10] The proposed mechanism for many terpenes involves the disruption of microbial cell membrane integrity. Eremophilanes also exhibit anti-inflammatory activity, which is a common property of sesquiterpenes.[2][3] While the specific molecular targets for this compound are still under investigation, a plausible mechanism involves the modulation of key inflammatory signaling pathways.[5]

Mandatory Visualizations

Caption: Biosynthesis of this compound from Farnesyl Diphosphate (FPP).

Caption: Workflow for Isolation and Characterization of this compound.

Caption: Proposed Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.

References

- 1. Inhibition of specific signaling pathways rather than epigenetic silencing of effector genes is the leading mechanism of innate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eremophilene | C15H24 | CID 12309744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Asymmetric Total Synthesis of Eremophilanolide Sesquiterpene Xylareremophil and Its Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for the Characterization of (+)-Eremophilene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the definitive characterization of the sesquiterpene (+)-eremophilene. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and quality control of this compound.

Introduction to this compound

This compound is a naturally occurring sesquiterpene hydrocarbon belonging to the eremophilane class. It is found in a variety of plant species and has been the subject of interest for its potential biological activities. Accurate structural elucidation and characterization are paramount for any further investigation into its pharmacological properties and potential therapeutic applications. This guide focuses on the key spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Table 3: Mass Spectrometry Data for Eremophilene

| m/z | Relative Intensity (%) |

| 41 | 86.50 |

| 91 | 91.00 |

| 93 | 95.50 |

| 107 | 99.99 |

| 161 | 95.50 |

| Data obtained from NIST WebBook for Eremophilene[1] |

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak list not available in search results. General ranges for similar compounds suggest: | |

| ~3080-3010 | =C-H stretch (alkene) |

| ~2960-2850 | C-H stretch (alkane) |

| ~1645 | C=C stretch (alkene) |

| ~1460 | C-H bend (alkane) |

| ~1380 | C-H bend (alkane) |

| ~890 | =C-H bend (alkene) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established methods for the analysis of sesquiterpenes and related natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of this compound, including connectivity and stereochemistry.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

2D NMR Experiments (for complete structural elucidation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, aiding in stereochemical assignments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and purity assessment.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 1:50 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5 °C/min.

-

Final hold: 240 °C for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat Liquid: Place a drop of the purified liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: Prepare a concentrated solution of this compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a liquid cell.

FTIR Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the complementary nature of the information obtained from each spectroscopic technique, leading to the unambiguous identification of the compound.

Caption: Interrelationship of spectroscopic data for structural elucidation.

References

A Technical Guide to the Biological Activities of Eremophilane-Type Sesquiterpenes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Eremophilane-type sesquiterpenes are a diverse class of natural products characterized by a distinctive bicyclic carbon skeleton.[1] Widely distributed in the Asteraceae plant family and various fungi, these compounds have garnered significant scientific interest due to their broad spectrum of biological activities.[1][2] This document provides an in-depth overview of the pharmacological properties of eremophilane sesquiterpenes, focusing on their cytotoxic, anti-inflammatory, and antimicrobial effects. It summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes the underlying mechanisms and workflows to support further research and development in this area.

Overview of Biological Activities

Eremophilane sesquiterpenes exhibit a remarkable range of pharmacological effects, making them promising candidates for drug discovery. The primary activities investigated include:

-

Cytotoxic and Antitumor Activity: Many eremophilanes have demonstrated potent activity against a variety of cancer cell lines.[3][4]

-

Anti-inflammatory Activity: These compounds can modulate key inflammatory pathways, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[5][6]

-

Antimicrobial Activity: Several eremophilane derivatives have shown inhibitory effects against pathogenic bacteria and fungi.[5][7][8]

-

Other Activities: Additional reported bioactivities include neuroprotective, antiviral, and enzyme inhibitory effects.[4][7][9]

The structural diversity within this class, including the nature and position of functional groups and ester side chains, plays a crucial role in determining the extent and specificity of their biological actions.[3][10]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the most prominent biological activities of various eremophilane-type sesquiterpenes reported in the literature.

Table 1: Cytotoxic Activity of Eremophilane Sesquiterpenes

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Copteremophilane H (8) | A549 (Human Lung Carcinoma) | 3.23 µM | [4] |

| Engleromophilane (1) | Hela, PC-3, HT29, A549 | 4.84–9.48 µg/mL | [7] |

| Unnamed Compound (16) | HepG2, MCF-7, A549, A2058, Mia PaCa-2 | 3.75–33.44 µM | [8] |

| Various Eremophilenolides | Multiple Cancer Cell Lines | 9.2–35.5 µM | [3] |

| Rhizoperemophilane N (14) | NCI-H1650 (Lung Carcinoma) | 15.8 µM | [11] |

| Rhizoperemophilane N (14) | BGC823 (Gastric Carcinoma) | 48.2 µM | [11] |

Table 2: Anti-inflammatory Activity of Eremophilane Sesquiterpenes

| Compound | Assay | Cell Line | Activity (IC₅₀) | Reference |

| Septoreremophilane G (6) | NO Production Inhibition | BV-2 Microglial Cells | 12.0 ± 0.32 µM | [5] |

| Boeremialane D (4) | NO Production Inhibition | RAW264.7 Macrophages | 8.62 µM | [12] |

| Unnamed Compound (11) | NO Production Inhibition | RAW264.7 Macrophages | 4.61 µg/mL | [13] |

Table 3: Antimicrobial and Enzyme Inhibitory Activity of Eremophilane Sesquiterpenes

| Compound | Target Organism/Enzyme | Activity (MIC/IC₅₀) | Reference |

| Septoreremophilane D (4) | Pseudomonas syringae pv. actinidae | MIC: 6.25 µM | [5][14] |

| Unnamed Compound (20) | Bacillus cereus | MIC: 6.25 µM | [5][14] |

| Eremoxylarin E (2) | α-glucosidase | IC₅₀: 0.13 ± 0.01 µg/mL | [7] |

| Unnamed Compound (10) | Aspergillus fumigatus, Candida albicans | MIC: 471 µM | [8] |

Signaling Pathways and Mechanistic Visualizations

Eremophilane sesquiterpenes exert their biological effects by modulating specific cellular signaling pathways. The following diagrams illustrate key mechanisms.

Caption: Inhibition of the NF-κB signaling pathway by eremophilane sesquiterpenes.

Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols and Workflows

The biological activities summarized in this guide are determined using standardized in vitro assays. Below are detailed methodologies for key experiments and a generalized workflow for screening.

General Workflow for Bioactivity Screening

Caption: A typical workflow for identifying bioactive eremophilane sesquiterpenes.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

-

Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well microtiter plates at a density of approximately 1.0 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test eremophilane sesquiterpene (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated using non-linear regression analysis.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).[5][13]

-

Cell Seeding: Macrophage cells (e.g., RAW264.7) or microglial cells (e.g., BV-2) are seeded in 96-well plates and cultured to approximately 80% confluency.

-

Compound Treatment: Cells are pre-treated with various concentrations of the eremophilane sesquiterpene for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and iNOS expression, leading to NO production. Wells without LPS stimulation serve as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (NO₂⁻), in the culture supernatant.

-

100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes to allow for a colorimetric reaction to occur.

-

-

Data Acquisition: The absorbance is measured at 540 nm.

-

Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from this curve, and the IC₅₀ value for NO inhibition is calculated. A preliminary MTT assay is often run in parallel to ensure that the observed NO reduction is not due to cytotoxicity.[13]

Antibacterial Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][15]

-

Inoculum Preparation: A standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Bacillus cereus) is prepared and adjusted to a specific concentration (e.g., 5 × 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: The test compound is serially diluted (two-fold) in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria and broth only) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. The results can be confirmed by measuring the optical density with a plate reader.

References

- 1. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eremophilane-type sesquiterpenes from fungi and their medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eremophilane-type and xanthanolide-type sesquiterpenes from the aerial parts of Xanthium sibiricum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Eremophilane Sesquiterpenes from the Genus Ligularia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential and stereoselective in vitro cytotoxicity of eremophilane sesquiterpenes of Petasites hybridus rhizomes in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Eremophilane sesquiterpenes from Cacalia ainsliaeflora - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomeric Dichotomy of Eremophilene: A Tale of Two Kingdoms

An In-depth Technical Guide on the Natural Enantiomers of Eremophilene in Plants versus Fungi for Researchers, Scientists, and Drug Development Professionals.

Introduction

Eremophilene, a bicyclic sesquiterpene hydrocarbon, represents a fascinating case of stereochemical diversity in nature. This volatile organic compound and its derivatives are found in both the plant and fungal kingdoms, but with a notable distinction: the predominant enantiomeric forms are often mirror images of each other. Typically, plants in the Asteraceae family are known to produce (+)-eremophilene, while various fungal species, particularly within the genus Xylaria, produce its antipode, (-)-eremophilene.[1][2] This enantiomeric divergence points to distinct evolutionary pressures and biosynthetic machinery, offering a rich area of study for natural product chemists, biochemists, and drug discovery professionals. The differing biological activities of these enantiomers further underscore the importance of stereochemistry in molecular interactions.

This technical guide provides a comprehensive overview of the natural enantiomers of eremophilene in plants and fungi, focusing on their quantitative distribution, biological activities, and the experimental protocols for their study. Furthermore, we delve into the biosynthetic pathways, illustrating the key enzymatic steps that lead to this intriguing stereochemical dichotomy.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the occurrence and biological activity of eremophilene enantiomers from various plant and fungal sources. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a collation from various independent research efforts.

Table 1: Quantitative Occurrence of Eremophilene Enantiomers in Select Plants and Fungi

| Enantiomer | Source Organism | Plant/Fungus | Part/Method | Yield/Concentration | Reference |

| (-)-Eremophilene | Ocimum sanctum | Plant | Engineered Yeast Fermentation | 34.6 g/L | [1][2] |

| Eremophilene (unspecified) | Eremophila mitchellii | Plant | Wood (Essential Oil) | Major Component | [3][4] |

| Eremophilane Sesquiterpenes | Xylaria sp. (GDG-102) | Fungus | Fermentation Culture | Not specified | |

| Eremophilane Sesquiterpenes | Xylaria sp. (YUA-026) | Fungus | Fermentation Culture | Not specified |

Table 2: Biological Activity of Eremophilene and Related Sesquiterpenes

| Compound/Extract | Biological Activity | Test Organism/Cell Line | Quantitative Data (MIC/IC50) | Reference |

| Eremophilanes from E. mitchellii | Cytotoxicity | P388D(1) mouse lymphoblast cells | IC50: 42 - 110 µg/mL | [3][5] |

| Xylareremophil (from Xylaria sp.) | Antibacterial | Micrococcus luteus, Proteus vulgaris | MIC: 25 µg/mL | [6] |

| Eremoxylarins A & B (from Xylaria sp.) | Antibacterial | Methicillin-resistant S. aureus (MRSA), S. epidermidis | MIC: 0.39 - 12.50 µg/mL | [6] |

| Xylaria sp. extracts | Cytotoxicity | HepG2 (liver cancer) cells | IC50: 21.2 - 22.3 µg/mL (for xylariol A & B) | |

| Xylaria sp. extracts | Cytotoxicity | A549, HepG2, HeLa, PNT2 cell lines | 11.15 - 13.17% cell viability at 100 µg/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of eremophilene enantiomers.

Extraction of Eremophilene from Plant Material

Method: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile sesquiterpenes like eremophilene from plant tissues.

-

Materials:

-

Fresh or dried plant material (e.g., leaves, wood shavings).

-

20 mL headspace vials with screw caps and PTFE/silicone septa.

-

SPME fiber assembly with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB)).

-

Heating block or water bath.

-

Gas chromatograph-mass spectrometer (GC-MS).

-

-

Procedure:

-

Place a known amount (e.g., 1-2 g) of the finely ground plant material into a headspace vial.

-

Seal the vial tightly with the screw cap.

-

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum.

-

Allow the fiber to adsorb the volatile compounds for a specific time (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption of the analytes.

-

Chiral Analysis of Eremophilene Enantiomers

Method: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is essential for separating and identifying the enantiomers of eremophilene.

-

Instrumentation and Columns:

-

Gas chromatograph coupled to a mass spectrometer.

-

Chiral capillary column (e.g., Rt-βDEXse, Chiraldex G-TA).

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at 2°C/min.

-

Ramp to 240°C at 10°C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

-

Sample Preparation:

-

Dilute the essential oil or extract containing eremophilene in a suitable solvent (e.g., n-hexane) to an appropriate concentration.

-

-

Data Analysis:

-

Identify the eremophilene peaks based on their retention times and mass spectra (characteristic fragment ions).

-

Compare the retention times with those of authentic standards of (+)- and (-)-eremophilene to assign the enantiomers.

-

Quantify the relative amounts of each enantiomer by integrating the peak areas.

-

Determination of Antimicrobial Activity

Method: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Pure (+)- or (-)-eremophilene.

-

Bacterial or fungal strains.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Spectrophotometer or microplate reader.

-

-

Procedure:

-

Prepare a stock solution of the eremophilene enantiomer in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well (except for the negative control) with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

-

Evaluation of Cytotoxic Activity

Method: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Cancer cell line (e.g., HeLa, HepG2).

-

Complete cell culture medium.

-

Pure (+)- or (-)-eremophilene.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the eremophilene enantiomer (dissolved in a vehicle like DMSO, with the final DMSO concentration kept low, e.g., <0.5%). Include a vehicle control.

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Mandatory Visualization: Biosynthetic Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Discussion: The Role of Terpene Synthases in Stereochemical Control

The biosynthesis of both (+)- and (-)-eremophilene originates from the universal C15 precursor, farnesyl diphosphate (FPP). The crucial step that determines the final stereochemistry of the eremophilene product is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically eremophilene synthases.

Plant and fungal eremophilene synthases, despite utilizing the same substrate, have evolved to fold the FPP molecule within their active sites in a manner that leads to the formation of enantiomerically distinct carbocation intermediates. This precise control over the cyclization cascade is a hallmark of terpene synthase activity.

While the crystal structures of specific (+)- and (-)-eremophilene synthases are not yet available for a direct comparison, studies on other plant and fungal sesquiterpene synthases provide valuable insights. The overall protein fold of plant and fungal TPSs is generally conserved, consisting of an N-terminal and a C-terminal domain, with the active site located in a hydrophobic pocket within the C-terminal domain.

The stereochemical outcome of the reaction is dictated by the specific amino acid residues lining the active site. These residues interact with the FPP substrate, guiding its folding and initiating the cyclization cascade. Subtle differences in the shape and electrostatic potential of the active site pocket between plant and fungal eremophilene synthases are responsible for the formation of the opposing enantiomers. Site-directed mutagenesis studies on various terpene synthases have demonstrated that even single amino acid substitutions within the active site can dramatically alter the product profile, sometimes even leading to the formation of different enantiomers.

Conclusion and Future Directions

The study of the natural enantiomers of eremophilene in plants and fungi offers a compelling window into the evolution of stereoselective biosynthesis and the chemical ecology of these organisms. The distinct biological activities of (+)- and (-)-eremophilene highlight the critical importance of chirality in drug discovery and development. While significant progress has been made in identifying the sources and some biological activities of these compounds, further research is needed to fully elucidate their potential.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Systematic studies to quantify the enantiomeric ratios of eremophilene in a wider range of plant and fungal species.

-

Comparative Biological Activity Profiling: Head-to-head comparisons of the biological activities of purified (+)- and (-)-eremophilene against a broad panel of therapeutic targets.

-

Structural Biology of Eremophilene Synthases: Elucidation of the crystal structures of both plant and fungal eremophilene synthases to provide a detailed understanding of the mechanisms of stereochemical control.

-

Metabolic Engineering: Leveraging the knowledge of eremophilene synthases for the heterologous production of specific enantiomers in microbial systems for sustainable and scalable production.

By addressing these research gaps, the scientific community can unlock the full potential of eremophilene enantiomers for applications in medicine, agriculture, and biotechnology.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Analysis of sesquiterpene emissions by plants using solid phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical composition and cytotoxicity of oils and eremophilanes derived from various parts of Eremophila mitchellii Benth. (Myoporaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buddawood Oil (Australia) - Ultra International B.V.Ultra International B.V. [ultranl.com]

- 5. researchgate.net [researchgate.net]

- 6. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Biosynthesis of (+)-Eremophilene and the Isoprenoid Rearrangement Challenge

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biogenetic isoprene rule has long served as a foundational principle for understanding the assembly of terpenoid natural products. It posits that terpene skeletons are derived from the sequential, head-to-tail linkage of five-carbon isoprene units. However, nature frequently showcases elegant deviations from this rule, leading to a vast diversity of "irregular" terpenoids. The biosynthesis of (+)-eremophilene, a member of the eremophilane class of sesquiterpenes, provides a compelling case study of such a deviation. This document offers an in-depth technical guide to the enzymatic pathway leading to this compound, focusing on the critical carbocationic rearrangement that challenges a simplistic interpretation of the isoprene rule. We present the proposed biochemical pathway, quantitative data from related enzymes, detailed experimental protocols for studying sesquiterpene synthases, and logical diagrams to illustrate the molecular and experimental workflows.

The Biogenetic Isoprene Rule: A Foundation

Postulated by Otto Wallach and later refined by Leopold Ruzicka, the isoprene rule describes how the carbon skeletons of terpenoids are composed of isoprene (C5) units.[1] The "biogenetic" refinement states that these units are linked in a "head-to-tail" fashion from the biological isoprene precursors, dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP).[1][2] For sesquiterpenes (C15), this involves the condensation of two IPP molecules with one DMAPP molecule to form the linear precursor, farnesyl diphosphate (FPP).[3][4]

Caption: Formation of the C15 precursor Farnesyl Diphosphate (FPP).

General Mechanism of Sesquiterpene Cyclization

The biosynthesis of most cyclic sesquiterpenes is initiated by a terpene synthase (TPS) or cyclase, which catalyzes the ionization of the diphosphate group from FPP.[5][6] This generates a farnesyl carbocation that undergoes a series of intramolecular cyclizations, hydride shifts, and rearrangements, guided by the enzyme's active site, to form the final terpene product(s).[7][8] A common initial step is a 1,10-cyclization to form a 10-membered germacrenyl cation intermediate, which is the precursor to a vast number of bicyclic sesquiterpenes, such as aristolochene.[3][9]

Caption: A common cyclization cascade for sesquiterpene biosynthesis.

This compound Biosynthesis: The Isoprene Rule Challenge

The carbon skeleton of eremophilane-type sesquiterpenes does not conform to the head-to-tail construction principle. Its biosynthesis requires a critical rearrangement step that alters the connectivity of the isoprene units. The pathway is believed to proceed through the common germacrenyl A cation intermediate, which then undergoes a protonation-initiated cascade culminating in a Wagner-Meerwein 1,2-methyl shift. This rearrangement is the key step that forms the "irregular" eremophilane backbone.

The enzyme 5-epi-aristolochene synthase (TEAS) from tobacco is a well-studied model for this type of reaction, and similar synthases are responsible for producing eremophilene.[7][10] For instance, a synthase from Salvia miltiorrhiza has been shown to convert FPP into this compound.[11]

References

- 1. 4.isoprene rule | PPTX [slideshare.net]

- 2. Terpenes, hormones and life: isoprene rule revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase - ProQuest [proquest.com]

- 8. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aristolochene - Wikipedia [en.wikipedia.org]

- 10. Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy this compound (EVT-1572658) [evitachem.com]

The Enzymatic Cyclization of Farnesyl Diphosphate to (+)-Eremophilene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract